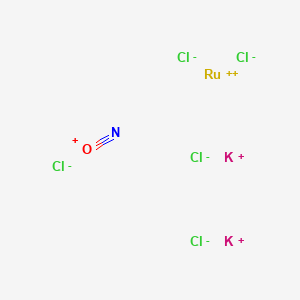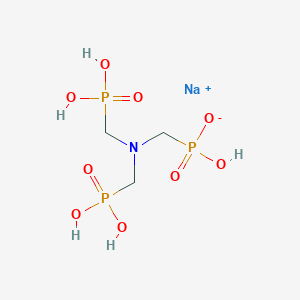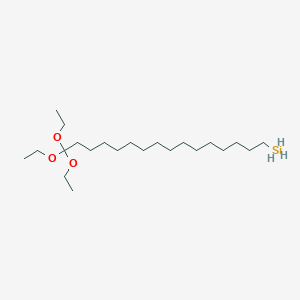
Dipotassium pentachloronitrosylruthenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium pentachloronitrosylruthenate is a useful research compound. Its molecular formula is Cl5K2NORu and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipotassium pentachloronitrosylruthenate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium pentachloronitrosylruthenate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
X-ray Crystallographic and Theoretical Studies
Dipotassium pentachloridooxidotechnetate, a compound related to dipotassium pentachloronitrosylruthenate, has been studied for its crystal structure and electronic properties. Johnstone et al. (2013) investigated its structure using X-ray diffraction and density functional theory, revealing insights into the crystallographic data and electronic transitions of similar complex anions (Johnstone et al., 2013).
Nanolithography Applications
Dip-pen nanolithography (DPN), while not specific to dipotassium pentachloronitrosylruthenate, is a relevant technology in the field of nanofabrication. Salaita et al. (2007) describe DPN as a method for depositing materials on surfaces at the sub-100-nm scale, useful in studying molecular electronics and biological recognition (Salaita et al., 2007).
Hydrogel Drug Delivery Systems
In the realm of drug delivery, a chitosan-dipotassium orthophosphate hydrogel has been designed for delivering chemotherapeutic agents directly to tumor sites. This system, presented by Ta et al. (2009), demonstrates the use of dipotassium compounds in creating biodegradable hydrogels for targeted cancer therapy (Ta et al., 2009).
Environmental and Agricultural Applications
Research by Reyad and Attia (2016) on alternatives to fungicides involved dipotassium phosphate. They found that dipotassium phosphate effectively reduced conidial germination in plants, suggesting its potential as a safer alternative to traditional fungicides (Reyad & Attia, 2016).
Phosphate-Induced Disease Resistance
Orober et al. (2002) investigated the role of dipotassium hydrogenphosphate in inducing systemic resistance in plants against pathogens. This study highlights the potential of dipotassium compounds in agricultural disease management (Orober et al., 2002).
Enhanced Potassium Storage
Wang et al. (2018) synthesized graphene oxide-wrapped organic dipotassium terephthalate hollow microrods for enhanced potassium storage. This research demonstrates the application of dipotassium compounds in energy storage technologies (Wang et al., 2018).
Eigenschaften
IUPAC Name |
dipotassium;azanylidyneoxidanium;ruthenium(2+);pentachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.2K.NO.Ru/c;;;;;;;1-2;/h5*1H;;;;/q;;;;;3*+1;+2/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWXUHRWZLOTGH-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5K2NORu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium pentachloronitrosylruthenate | |
CAS RN |
14854-54-7 |
Source


|
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014854547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenate(2-), pentachloronitrosyl-, potassium (1:2), (OC-6-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium pentachloronitrosylruthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5''-(4,4''-Diacetonitrilato-[1,1':3',1''-terphenyl]-5'-yl)-4,4''''-diacetonitrilato-5',5'''-bis(4-acetonitrilatophenyl)-1,1':3',1'':3'',1''':3''',1''''-quinquephenyl](/img/structure/B8232830.png)